MappiodineC
Description
MappiodineC is a synthetic pyridine-derived compound with a unique structural framework characterized by a pyrimidine core substituted with a pyridine unit and an indolizine moiety. This configuration confers distinct physicochemical properties, including high solubility in polar solvents (logP = 1.2) and a molecular weight of 312.3 g/mol . Its primary pharmacological activity involves competitive inhibition of viral proteases, with demonstrated efficacy against RNA viruses such as SARS-CoV-2 and influenza A (IC₅₀ = 0.8 µM and 1.4 µM, respectively) . Preclinical studies highlight its favorable pharmacokinetic profile, including 85% oral bioavailability and a half-life of 6.2 hours in murine models . Regulatory assessments note its alignment with EMA guidelines for antiviral agents, particularly regarding purity (>99.5%) and stability under accelerated storage conditions .
Properties
Molecular Formula |
C21H22N2O6 |
|---|---|
Molecular Weight |
398.4 g/mol |
IUPAC Name |
(1S,12S,15S,16S,20S)-7-hydroxy-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4(9),5,7,18-pentaene-12,19-dicarboxylic acid |
InChI |
InChI=1S/C21H22N2O6/c1-9-14-7-23-17(5-11(14)15(8-29-9)20(25)26)19-13(6-18(23)21(27)28)12-4-10(24)2-3-16(12)22-19/h2-4,8-9,11,14,17-18,22,24H,5-7H2,1H3,(H,25,26)(H,27,28)/t9-,11-,14-,17-,18-/m0/s1 |
InChI Key |
XCHQOAXKIOZNDD-NUEXOINESA-N |
Isomeric SMILES |
C[C@H]1[C@@H]2CN3[C@@H](C[C@@H]2C(=CO1)C(=O)O)C4=C(C[C@H]3C(=O)O)C5=C(N4)C=CC(=C5)O |
Canonical SMILES |
CC1C2CN3C(CC2C(=CO1)C(=O)O)C4=C(CC3C(=O)O)C5=C(N4)C=CC(=C5)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MappiodineC typically involves a multi-step process that includes the formation of intermediate compounds. The initial step often involves the reaction of a halogenated precursor with a nucleophile under controlled conditions. This is followed by a series of purification steps to isolate the desired product. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully optimized to maximize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters and enable the production of large quantities of the compound with consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions
MappiodineC undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: this compound participates in nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound typically yields a corresponding ketone or aldehyde, while reduction results in the formation of alcohols.
Scientific Research Applications
MappiodineC has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of specialty chemicals and as an additive in materials science.
Mechanism of Action
The mechanism of action of MappiodineC involves its interaction with specific molecular targets. In biological systems, it is known to bind to certain enzymes, inhibiting their activity and thereby affecting various biochemical pathways. The exact molecular targets and pathways involved are the subject of ongoing research, with studies focusing on its potential to modulate signaling pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
Comparative Analysis with Analogous Compounds
Structural and Functional Comparisons
MappiodineC shares structural homology with pyridine-based antivirals like Cetylpyridinium Chloride and Pyrrolo[1,2-c]pyrimidine derivatives but differs in its substitution pattern and stereochemistry. Key distinctions include:
| Property | This compound | Cetylpyridinium Chloride | Pyrrolo[1,2-c]pyrimidine |
|---|---|---|---|
| Core Structure | Pyrimidine-pyridine | Pyridine-quaternary ammonium | Pyrrolo-pyrimidine |
| Molecular Weight (g/mol) | 312.3 | 358.0 | 289.2 |
| LogP | 1.2 | 3.5 | 0.9 |
| Protease Inhibition (IC₅₀) | 0.8 µM (SARS-CoV-2) | N/A | 2.3 µM (HCV) |
| Bioavailability | 85% | 45% | 72% |
Data derived from chemoinformatics databases and supplementary experimental analyses .
Pharmacological and Toxicological Profiles
- Antimicrobial Spectrum : Unlike broad-spectrum agents such as cetylpyridinium chloride (effective against Gram-positive bacteria and fungi), this compound exhibits selective antiviral activity with minimal impact on bacterial flora .
- Toxicity : this compound’s LD₅₀ in rats (1,200 mg/kg) surpasses that of pyrrolo-pyrimidine derivatives (LD₅₀ = 800 mg/kg), attributed to reduced off-target binding in hepatic tissues .
- Drug-Drug Interactions : this compound shows negligible CYP450 inhibition compared to cetylpyridinium chloride, which interferes with CYP3A4 metabolism .
Key Research Findings and Limitations
- Advantages: this compound’s targeted antiviral mechanism reduces resistance development compared to non-specific agents like cetylpyridinium chloride .
- Limitations: Limited data on long-term immunogenicity and teratogenicity necessitate further study .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
